15alpha-Hydroxyestradiol 3-sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2524-23-4 |
|---|---|
Molecular Formula |
C18H24O6S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,15S,17S)-15,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)17(18)15(19)9-16(18)20/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16+,17-,18-/m1/s1 |
InChI Key |
YEBMNKYRFUDMCA-GVLSGGHMSA-N |
SMILES |
CC12CCC3C(C1C(CC2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](C[C@@H]2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC3C(C1C(CC2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Synonyms |
15 alpha-hydroxyestradiol 3-sulfate |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 15alpha Hydroxyestradiol 3 Sulfate
Precursor Substrates and Initial Hydroxylation Events
The formation of 15alpha-Hydroxyestradiol (B1214573) originates from two primary pathways: the direct hydroxylation of estradiol (B170435) and the conversion from C19 steroid precursors that have already undergone 15alpha-hydroxylation.
The principal pathway for the formation of 15alpha-Hydroxyestradiol involves the direct introduction of a hydroxyl group at the C15α position of the estradiol molecule. wikipedia.org This reaction is a key step in the oxidative metabolism of estrogens. oup.com The hydroxylation of estradiol is catalyzed by specific enzymes, primarily belonging to the Cytochrome P450 superfamily. nih.govpsu.edu Studies using human cytochrome P450 isoforms have systematically characterized the various hydroxylated metabolites of estradiol, identifying 15alpha-hydroxyestradiol as a significant product. nih.gov
The hydroxylation of estrogens is mediated by a variety of Cytochrome P450 (CYP) enzymes, which are heme-containing monooxygenases. psu.edu While many CYP isoforms contribute to estrogen metabolism, specific enzymes exhibit distinct regioselectivity for hydroxylation at different positions on the steroid nucleus. oup.comnih.gov
Research has identified CYP1A1 as a key enzyme with high catalytic activity for the 15alpha-hydroxylation of estradiol (E2). nih.govoup.com When estradiol is the substrate, CYP1A1 effectively produces 15alpha-hydroxyestradiol, alongside other hydroxylated metabolites. oup.com Similarly, CYP1A1 also catalyzes the 15alpha-hydroxylation of estrone (B1671321) (E1). oup.comoup.com While expressed at low levels in the liver, CYP1A1 is found in extrahepatic tissues, suggesting a role in local estrogen metabolism. nih.govpsu.edu
The role of other CYP enzymes, such as CYP2C13, in 15alpha-hydroxylation is less characterized in humans. However, the broad substrate specificity of the CYP2C subfamily suggests potential involvement. For instance, various members of the CYP2C family, including CYP2C8, CYP2C9, and CYP2C19, are known to catalyze other hydroxylations of estradiol. bio-rad.comnih.gov
Table 1: Key Cytochrome P450 Enzymes in Estradiol Hydroxylation
| Enzyme | Primary Hydroxylation Product(s) from Estradiol | Reference |
|---|---|---|
| CYP1A1 | 2-Hydroxyestradiol (B1664083), 15alpha-Hydroxyestradiol, 4-Hydroxyestradiol | nih.govoup.com |
| CYP1A2 | 2-Hydroxyestradiol (major), 4-Hydroxyestradiol | nih.govpsu.edu |
| CYP1B1 | 4-Hydroxyestradiol (major) | wikipedia.orgnih.gov |
| CYP3A4 | 2-Hydroxyestradiol, 16alpha-Hydroxyestradiol | nih.govoup.com |
An alternative biosynthetic route to 15alpha-Hydroxyestradiol involves the aromatization of C19 androgens that are already hydroxylated at the 15alpha position. Studies conducted during human pregnancy have demonstrated that 15alpha-hydroxyandrostenedione serves as a significant precursor. ebi.ac.ukcdnsciencepub.com
In this pathway, 15alpha-hydroxyandrostenedione is converted to 15alpha-hydroxyestrone, which is then reduced to 15alpha-hydroxyestradiol. Research indicates that 15alpha-hydroxyandrostenedione is a more efficient precursor for the formation of urinary 15alpha-hydroxylated estrogens compared to 15alpha-hydroxydehydroisoandrosterone. ebi.ac.uk This pathway highlights that 15alpha-hydroxylation can occur prior to the aromatization step that converts androgens to estrogens. cdnsciencepub.com
Sulfation Mechanisms and Specific Sulfotransferases
Following hydroxylation, the newly formed 15alpha-Hydroxyestradiol undergoes conjugation, a critical step for its inactivation and excretion. Sulfation at the 3-hydroxyl group is a major conjugation pathway.
Sulfation is a phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov These cytosolic enzymes are responsible for transferring a sulfonate group to a substrate. nih.gov
Within the SULT superfamily, SULT1E1 , also known as estrogen sulfotransferase, plays a paramount role in the sulfation of estrogens. nih.govwikipedia.orgnih.gov SULT1E1 exhibits a very high affinity for estrogens, including estradiol and its hydroxylated metabolites, catalyzing the transfer of a sulfate (B86663) group to the hydroxyl group at the C3 position. nih.govnih.gov This reaction converts the biologically active estrogen into an inactive, water-soluble sulfate conjugate, facilitating its elimination from the body. uniprot.orggeneticlifehacks.com The sulfation by SULT1E1 is a key mechanism for regulating the levels and activity of estrogens. nih.govuniprot.org
Table 2: Major Sulfotransferases in Estrogen Metabolism
| Enzyme | Primary Substrate(s) | Function | Reference |
|---|---|---|---|
| SULT1E1 | Estradiol, Estrone, Estriol (B74026), and their hydroxylated metabolites | High-affinity sulfation and inactivation of estrogens. | nih.govuniprot.orggeneticlifehacks.com |
| SULT1A1 | Phenolic compounds, Catechol estrogens, Dopamine | Lower-affinity sulfation of estrogens compared to SULT1E1. | nih.govgeneticlifehacks.com |
| SULT2A1 | Dehydroepiandrosterone (B1670201) (DHEA) | Sulfation of steroid hormones. | bio-rad.com |
All sulfotransferase enzymes, including SULT1E1, require a universal sulfate donor to carry out their catalytic function. This essential cofactor is 3'-phospho-5'-adenylyl sulfate (PAPS) . nih.govnih.govwikipedia.org
Desulfation and Hydrolysis of 15alpha-Hydroxyestradiol 3-sulfate
The removal of the sulfate group from this compound, a process known as desulfation or hydrolysis, is a critical step in regenerating the biologically active form of the estrogen. This reaction is primarily mediated by the enzyme steroid sulfatase (STS).
Activity of Steroid Sulfatase (STS) in Hydrolyzing Sulfated Estrogens
Steroid sulfatase (STS) is a key enzyme in the metabolism of steroid hormones, responsible for the hydrolysis of a variety of sulfated steroids. nih.gov Its primary function is to convert inactive, sulfated steroids back into their unconjugated, biologically active forms. nih.govoup.com STS is known to hydrolyze estrone sulfate to estrone and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA). nih.gov
Given its broad substrate specificity for aryl and alkyl steroid sulfates, it is understood that STS is the enzyme responsible for the hydrolysis of this compound to 15alpha-hydroxyestradiol. nih.gov This enzymatic action increases the local availability of the active estrogen, which can then exert its biological effects within target tissues. nih.gov STS is a membrane-bound enzyme located in the endoplasmic reticulum of cells in various tissues throughout the body. wikipedia.org
Regulation of Sulfatase Activity in Specific Research Models
The activity of steroid sulfatase is not static and can be influenced by various factors, a subject of investigation in several research models. oup.com
In breast cancer cell line models, such as MCF-7 cells, the regulation of STS activity by cytokines has been observed. The pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα) have been shown to synergistically increase STS activity. oup.com Interestingly, this upregulation appears to occur via a post-translational mechanism rather than through an increase in gene transcription. nih.govnih.gov
Research models of chronic inflammatory liver disease have also shed light on the regulation of STS. In human hepatocytes, inflammatory stimuli can lead to an induction of the STS gene. nih.gov This process has been linked to the NF-κB signaling pathway, establishing STS as a novel target gene of this pathway. nih.gov The induction of STS in this context enhances the conversion of inactive estrogen sulfates to active estrogens, which in turn may play a role in modulating the inflammatory response. nih.gov
Furthermore, STS activity has been noted to change under different physiological conditions. For example, studies have shown that STS activity is higher in leukocytes during the third trimester of human pregnancy compared to non-pregnant states. nih.gov
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Function | Substrate(s) | Product(s) |
| Estrogen 15alpha-hydroxylase (Cytochrome P450 family) | Hydroxylation | Estradiol | 15alpha-Hydroxyestradiol |
| Estrogen Sulfotransferase (SULT1E1) | Sulfation | 15alpha-Hydroxyestradiol, PAPS | This compound, PAP |
| Steroid Sulfatase (STS) | Desulfation/Hydrolysis | This compound | 15alpha-Hydroxyestradiol |
Molecular and Cellular Biological Roles of 15alpha Hydroxyestradiol 3 Sulfate
Interactions with Estrogen Receptors (ERs)
15alpha-Hydroxyestradiol (B1214573) 3-sulfate, as a sulfoconjugated estrogen, is generally considered to be a biologically inactive pro-hormone with negligible direct binding affinity for the nuclear estrogen receptors, ERα and ERβ. nih.govnih.gov The presence of the bulky and negatively charged sulfate (B86663) group at the C3 position of the steroid molecule sterically hinders its ability to fit into the ligand-binding pocket of both ER subtypes. nih.gov For an estrogenic compound to exert its biological effects through these receptors, it must first be deconjugated. nih.gov This process involves the hydrolysis of the sulfate group, a reaction catalyzed by the enzyme steroid sulfatase (STS), which is present in various target tissues. nih.gov Upon removal of the sulfate moiety, the resulting active compound, 15alpha-Hydroxyestradiol, can then bind to and activate ERα and ERβ. Therefore, the biological activity of 15alpha-Hydroxyestradiol 3-sulfate is contingent upon its conversion within specific cells that express steroid sulfatase. nih.govnih.gov
The binding affinity of this compound for estrogen receptors is exceedingly low when compared to its unconjugated parent hormone and other non-sulfated estrogen metabolites. Studies on structurally similar sulfated estrogens, such as Estrone (B1671321) 3-sulfate (E1S) and Estradiol (B170435) 3-sulfate (E2S), demonstrate a relative binding affinity (RBA) of less than 1% compared to Estradiol (E2), which is set as the 100% reference standard. wikipedia.org In contrast, non-sulfated estrogens, including Estradiol, Estriol (B74026), and various hydroxylated metabolites, exhibit a wide range of significant binding affinities. oup.comoup.com This stark difference underscores the role of the sulfate group in preventing receptor interaction. The primary function of this compound in circulation is to act as a reservoir, which can be locally converted into a potent, receptor-active form in tissues possessing the necessary enzymatic machinery. nih.gov
| Compound | RBA for ERα (%) | RBA for ERβ (%) | Classification |
|---|---|---|---|
| Estradiol (E2) | 100 | 100 | High-Affinity Ligand wikipedia.org |
| Estriol (E3) | 12.7 | 26 | Metabolite wikipedia.org |
| 2-Hydroxyestradiol (B1664083) | 22 | 11-35 | Metabolite wikipedia.org |
| Estrone Sulfate (E1S) | <1 | <1 | Sulfated Pro-hormone wikipedia.org |
| Estradiol 3-sulfate (E2S) | <1 | <1 | Sulfated Pro-hormone wikipedia.org |
| This compound | Negligible | Negligible | Sulfated Pro-hormone (by inference) |
The negligible binding of this compound to ERs means it does not directly initiate classical ER-mediated signaling. Instead, its primary role is that of a precursor that supplies the active hormone, 15alpha-Hydroxyestradiol, to target tissues. nih.gov Once desulfated by steroid sulfatase, the active metabolite can bind to ERα or ERβ located in the cytoplasm or nucleus. nih.gov This binding induces a conformational change in the receptor, leading to its dimerization. nih.govnih.gov The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. nih.gov This interaction recruits co-activators and other transcriptional machinery, ultimately modulating the transcription of genes involved in processes such as cell proliferation, differentiation, and homeostasis. nih.govnih.gov Consequently, the impact of this compound on these genomic signaling pathways is indirect and wholly dependent on its local enzymatic activation. nih.gov
Modulation of Intracellular Signaling Cascades
In addition to the classical genomic pathway, estrogens can elicit rapid biological responses through non-genomic mechanisms initiated at the cell surface. wikipedia.orgnih.gov These effects are mediated by membrane-associated estrogen receptors (mERs), which can include G-protein coupled receptors like GPER (GPR30) as well as subpopulations of ERα and ERβ that are localized to the plasma membrane. wikipedia.orgtaylorandfrancis.com Activation of mERs triggers rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K/AKT) pathways, which can influence cellular function within seconds to minutes. nih.govbohrium.com
Similar to its interaction with nuclear ERs, this compound is not expected to directly bind to and activate mERs due to the prohibitive nature of the sulfate group. nih.gov Any potential for this compound to induce non-genomic effects would first require its conversion to 15alpha-Hydroxyestradiol. The desulfated, active metabolite could then potentially interact with mERs to rapidly modulate intracellular signaling cascades, leading to downstream physiological effects independent of direct gene transcription. nih.gov
The influence of this compound on complex cellular processes like protein synthesis and cell differentiation in in vitro models is indirect. Its effects are contingent on the cellular context, specifically the expression of steroid sulfatase. nih.gov In cell lines that possess this enzyme, such as certain hormone-dependent breast cancer cells (e.g., MCF-7), this compound can be converted to its active form. nih.gov This locally produced 15alpha-Hydroxyestradiol can then activate ER-mediated signaling pathways.
Activation of these pathways can lead to the transcription and subsequent synthesis of specific proteins that drive cellular processes. For example, estrogen sulfates have been shown to increase the synthesis of the progesterone (B1679170) receptor in hormone-dependent mammary cancer cell lines. nih.gov This, in turn, can influence cell differentiation and proliferation. Therefore, in appropriate in vitro models, this compound can serve as a source of active estrogen, thereby indirectly promoting changes in protein synthesis and guiding cell differentiation programs characteristic of estrogenic stimulation.
Role in Enzyme Regulation (Beyond its Own Metabolism)
While primarily recognized as a metabolite within the broader pathway of estrogen elimination, emerging research suggests that this compound and its related compounds may have roles that extend beyond their own metabolic fate. This includes potential interactions with key enzyme systems that govern the biotransformation of a wide array of endogenous and exogenous substances. The following sections explore the potential regulatory impact of this compound on two critical enzyme families: Cytochrome P450 and Catechol-O-methyltransferase.
Potential Impact on Cytochrome P450 Enzyme Activities
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of estrogens, catalyzing various hydroxylation reactions that are the first step in their inactivation and excretion nih.gov. The formation of 15alpha-Hydroxyestradiol itself is a direct result of CYP enzyme activity. Specifically, studies have identified that CYP1A1 exhibits high activity for 15α-hydroxylation of 17β-estradiol oup.com.
While estrogens are well-established as substrates for CYP enzymes, they also act as regulators of CYP gene expression and activity. For instance, estradiol has been shown to regulate the expression of human CYP1B1 through the estrogen receptor and can also down-regulate the expression of CYP3A4 nih.govresearchgate.net. This creates a complex feedback loop where estrogens can influence their own metabolic pathways and the metabolism of other compounds.
The direct regulatory impact of this compound on CYP activities is not yet well-defined in scientific literature. As a sulfated conjugate, it is generally considered to be in a biologically less active state, primarily configured for transport and elimination. Sulfation increases water solubility and typically prevents binding to receptors and enzymes nih.gov. For a sulfated steroid like this compound to exert a direct regulatory effect on CYP enzymes, it would likely need to be de-sulfated back to its aglycone form, 15alpha-Hydroxyestradiol, by steroid sulfatases.
Table 1: Cytochrome P450 Isoforms and Their Role in Estrogen Metabolism
| CYP Isoform | Role in Estrogen Metabolism | Known Regulation by Estrogens |
| CYP1A1 | Catalyzes 2-hydroxylation and 15α-hydroxylation of 17β-estradiol. oup.com | Expression can be induced by various xenobiotics. |
| CYP1A2 | A major enzyme for 2-hydroxylation of estradiol and estrone in the liver. nih.govnih.gov | Subject to induction and inhibition by various compounds. |
| CYP1B1 | Specifically catalyzes the 4-hydroxylation of estradiol, highly expressed in estrogen target tissues. nih.gov | Regulated by estradiol via the estrogen receptor. nih.gov |
| CYP3A4 | Catalyzes 2-, 4-, and 16α-hydroxylation of estrogens. oup.comnih.gov | Expression can be down-regulated by estradiol. researchgate.net |
| CYP3A5 | Catalyzes 16α-hydroxylation of estrone. nih.gov | Activity may be increased by high estrogen concentrations. researchgate.net |
Interaction with Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a crucial phase II metabolizing enzyme responsible for the inactivation of catecholamines and other catechol-containing compounds, including catechol estrogens nih.govnih.gov. The primary substrates for COMT in the estrogen metabolic pathway are 2-hydroxyestrogens and 4-hydroxyestrogens, which are products of CYP-mediated hydroxylation. COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups on the aromatic A-ring of these catechols, rendering them more water-soluble and biologically inactive nih.gov.
Based on its molecular structure, 15alpha-Hydroxyestradiol is not a catechol. The defining feature of a catechol is the presence of two hydroxyl groups on adjacent carbons of a benzene (B151609) ring (the A-ring in estrogens). 15alpha-Hydroxyestradiol has its additional hydroxyl group on the D-ring at the C15 position. Consequently, neither 15alpha-Hydroxyestradiol nor its 3-sulfate conjugate are substrates for COMT, and a direct enzymatic interaction is biochemically unlikely.
However, estrogens can indirectly influence COMT activity. Studies have demonstrated that the parent hormone, 17β-estradiol, can down-regulate the expression and activity of COMT in cell lines researchgate.nethku.hk. This regulation is mediated through the estrogen receptor, suggesting a genomic mechanism to control the levels of this key metabolizing enzyme hku.hk. By reducing COMT activity, estradiol may modulate the levels of catechol estrogens, which have their own distinct biological activities.
Distribution and Dynamics in Preclinical Models
Tissue-Specific Localization of 15alpha-Hydroxylase Activity in Research Models
The enzyme 15alpha-hydroxylase is critical for the synthesis of 15alpha-hydroxyestradiol (B1214573). Its activity is not uniformly distributed throughout the body, showing specific localization in various tissues, which has been elucidated through research models.
The liver is a primary site of estrogen metabolism, including hydroxylation. wikipedia.orgmetagenicsinstitute.com Cytochrome P450 enzymes in the liver catalyze the hydroxylation of estradiol (B170435) at various positions, with 2-hydroxylation being a major pathway. wikipedia.org However, 15alpha-hydroxylation also occurs, contributing to the pool of estrogen metabolites. nih.govoup.com
The balance between sulfation and desulfation is crucial for regulating the biological activity of steroids. nih.gov Sulfotransferases (SULTs) catalyze the sulfation of steroids, while steroid sulfatase (STS) reverses this process. nih.gov
Liver: The liver expresses both sulfotransferases and sulfatases, indicating a dynamic process of sulfation and desulfation. nih.govnih.gov This "futile loop" in the liver helps regulate the levels of active and inactive steroids. nih.gov
Kidney: The kidney is a primary site for the sulfation of steroids, which facilitates their excretion in urine. nih.gov
Placenta: The placenta is a key site for desulfation, converting inactive steroid sulfates into their active forms. nih.gov
The tissue-specific expression of these enzymes dictates the local concentration of active estrogens.
Cellular Uptake and Efflux Mechanisms of Steroid Sulfates
The transport of hydrophilic steroid sulfates like 15alpha-Hydroxyestradiol 3-sulfate across cell membranes requires specific transporter proteins. nih.gov These transporters belong to the solute carrier (SLC) and ATP-binding cassette (ABC) superfamilies. nih.gov
Organic anion-transporting polypeptides (OATPs) are a major class of SLC transporters involved in the uptake of steroid sulfates into cells. nih.gov Conversely, multidrug resistance-associated proteins (MRPs), which are ABC transporters, are primarily involved in the efflux of these compounds from cells. nih.gov The net intracellular concentration of steroid sulfates is therefore determined by the balance between the activities of these uptake and efflux transporters. researchgate.net
Recent research also suggests the existence of receptor-mediated endocytosis pathways for carrier-bound steroids, providing another mechanism for their cellular uptake. nih.gov
Enterohepatic Circulation and Excretion Pathways in Animal Models
Enterohepatic circulation significantly influences the bioavailability and half-life of estrogens. researchgate.net After being conjugated in the liver (for example, with sulfate), estrogens are excreted into the bile and then enter the intestinal tract. researchgate.net In the intestine, gut microbiota possessing sulfatase enzymes can deconjugate the estrogen sulfates, releasing the active estrogen for reabsorption back into the circulation. researchgate.net This process effectively prolongs the systemic exposure to the estrogen. researchgate.net
Animal models have been pivotal in demonstrating the role of intestinal microflora in the enterohepatic circulation of estrogen sulfates. nih.gov Studies in rats have shown that the presence of estrone-desulfating microorganisms in the gut enhances the enterohepatic circulation of orally administered estrone-3-sulfate. nih.gov
The primary excretion pathways for estrogen metabolites are through urine and feces. researchgate.net The extent of enterohepatic recirculation versus direct fecal excretion depends on the activity of the gut microbiome. researchgate.net
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of 15α-Hydroxyestradiol 3-sulfate, providing the necessary separation from a complex mixture of other endogenous compounds prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of estrogen sulfates. Its ability to separate non-volatile and thermally labile molecules like 15α-Hydroxyestradiol 3-sulfate in their native form makes it particularly suitable. For effective separation of estrogen metabolites, reversed-phase HPLC is commonly utilized.
Recent advancements have seen the development of HPLC methods coupled with fluorescence detection (HPLC-FLD) for quantifying estradiol (B170435) and its metabolites. nih.gov In such methods, derivatization with a fluorescent tag, such as dansyl chloride, is often necessary to enhance detection sensitivity, as native estrogens exhibit poor fluorescence. nih.govmdpi.com A typical HPLC setup for estrogen analysis might involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). nih.govmdpi.com The gradient elution allows for the effective separation of a wide range of estrogen metabolites with varying polarities. mdpi.com
While direct quantification by HPLC with UV detection is possible, its sensitivity is often insufficient for the low physiological concentrations of many estrogen metabolites. Therefore, HPLC is most powerfully used as the separation front-end for mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a robust and reliable method for the comprehensive profiling of steroid hormones, including estrogen metabolites. nih.govendocrine-abstracts.org However, due to the low volatility and polar nature of estrogens and their sulfates, a crucial derivatization step is required to make them amenable to GC analysis. nih.govendocrine-abstracts.org This process involves converting the polar hydroxyl and sulfate (B86663) groups into more volatile silyl (B83357) ethers or other derivatives. endocrine-abstracts.orgmdpi.com A common derivatization procedure involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers. endocrine-abstracts.org
Once derivatized, the sample is introduced into the GC, where the different estrogen metabolites are separated based on their boiling points and interactions with the stationary phase of the capillary column. nih.govrestek.com The separated compounds then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion intensity) information. nih.gov GC-MS offers high chromatographic resolution and is capable of separating complex mixtures of isomeric estrogens. unito.it Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for specific target metabolites. aacrjournals.org
| Parameter | Description | Reference |
|---|---|---|
| Column | High-temperature, low-bleed capillary column (e.g., MXT-1) | nih.gov |
| Derivatization | Two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization or formation of methyloxime-trimethylsilyl (MO-TMS) ethers. | nih.govendocrine-abstracts.org |
| Injection Mode | Splitless | mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.govaacrjournals.org |
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in the analysis of 15α-Hydroxyestradiol 3-sulfate, offering unparalleled sensitivity and specificity for both identifying and quantifying the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of estrogens and their metabolites in biological fluids. shimadzu.comlongdom.org This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov A significant advantage of LC-MS/MS is its ability to analyze sulfated estrogens like 15α-Hydroxyestradiol 3-sulfate directly, without the need for a hydrolysis step to remove the sulfate group, although hydrolysis can be used to increase the concentration of the unconjugated form. nih.govnih.gov
To overcome the challenge of low ionization efficiency of estrogens, derivatization with reagents like dansyl chloride is often employed to enhance the signal in the mass spectrometer. longdom.orgnih.gov The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govuliege.be This mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte, thereby minimizing interferences from the sample matrix. nih.govuliege.be The development of LC-MS/MS methods has enabled the simultaneous quantification of a large panel of estrogen metabolites with high accuracy and precision, achieving limits of quantification in the picogram per milliliter (pg/mL) range. longdom.orgnih.gov
| Analyte | Lower Limit of Quantification (LLOQ) | Linear Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
|---|---|---|---|---|---|
| Estrone-3-sulfate | 0.5 ng/mL | 0.5 - 50 | 1.5 - 10.6% | - | uliege.be |
| Estradiol-3-sulfate (B1217152) | 0.2 ng/mL | 0.2 - 200 | <12% | <12% | nih.gov |
| Estriol-3-sulfate | 0.2 ng/mL | 0.2 - 200 | <12% | <12% | nih.gov |
Radioimmunoassays and Isotope Dilution Techniques for Research Purposes
Prior to the widespread adoption of mass spectrometry, immunoassays were a primary tool for estrogen quantification. While largely superseded for routine clinical analysis due to issues with cross-reactivity, they still find application in specific research contexts. endocrine-abstracts.orgnih.gov
Radioimmunoassays (RIAs) utilize a radiolabeled antigen (tracer) to compete with the unlabeled antigen in the sample for a limited number of antibody binding sites. nih.gov For the analysis of estrogen sulfates, specific antibodies can be raised against the target compound. nih.gov For instance, a sensitive RIA for estradiol 3-sulfate in pregnancy plasma has been developed using antisera raised against a 6-oxoestradiol 3-sulfate-(O-carboxymethyl)oxime-bovine serum albumin conjugate. nih.gov While RIAs can be highly sensitive, their specificity can be compromised by cross-reactivity with other structurally similar steroids, a significant drawback compared to mass spectrometric methods. endocrine-abstracts.orgshimadzu.com
Isotope Dilution Analysis (IDA), often coupled with GC-MS or LC-MS, is a definitive quantification technique that relies on the addition of a known amount of a stable, isotopically labeled version of the analyte to the sample. nih.govnih.gov This labeled compound serves as an internal standard that behaves identically to the endogenous analyte during sample preparation and analysis, correcting for any losses during these steps. nih.govnih.gov This method provides highly accurate and precise measurements and is considered a reference method for steroid hormone analysis. nih.govnih.gov
The development of advanced analytical techniques like isotope dilution mass spectrometry and radioimmunoassays is contingent on the availability of labeled versions of the target analyte. For 15α-Hydroxyestradiol 3-sulfate, this would involve the synthesis of isotopically labeled (e.g., with deuterium, ¹³C, or ¹⁸O) or radiolabeled (e.g., with tritium (B154650) or ¹⁸F) analogues. nih.govmdpi.com
The synthesis of labeled estrogens often involves multi-step chemical reactions. For instance, the introduction of a radioactive isotope like ¹⁸F can be achieved through nucleophilic substitution on a suitable precursor molecule. mdpi.com "Click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for conjugating a label to the estrogen scaffold. mdpi.comnih.gov Similarly, stable isotopes can be introduced at specific positions in the steroid nucleus or side chains through carefully designed synthetic routes. The sulfation of the labeled hydroxyestradiol can then be carried out using a sulfating agent, such as a sulfur trioxide-amine complex. google.com These labeled compounds are indispensable for use as internal standards in quantitative mass spectrometry and as tracers in metabolic and receptor-binding studies. nih.govdtic.mil
Sample Preparation Strategies for Biological Matrices in Research
The goal of sample preparation is to extract 15alpha-Hydroxyestradiol (B1214573) 3-sulfate from the biological matrix (e.g., plasma, urine, tissue), remove interfering substances, and concentrate the analyte prior to instrumental analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is the most widely used technique for the cleanup and concentration of estrogen sulfates from biological fluids.
Sorbent Selection: Reversed-phase sorbents, such as C18 or polymeric sorbents (e.g., Oasis HLB), are commonly used. These sorbents retain the moderately polar estrogen sulfates from the aqueous sample matrix.
Procedure: A typical SPE procedure involves four steps:
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.
Loading: The pre-treated biological sample (e.g., diluted urine or deproteinized plasma) is loaded onto the SPE cartridge.
Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove hydrophilic impurities while retaining the analyte.
Elution: The analyte of interest is eluted from the sorbent using a stronger organic solvent (e.g., methanol or acetonitrile).
A high-throughput SPE method using a 96-well C18 extraction disk plate has been developed for the analysis of estrogen sulfates in human urine, allowing for the preparation of 96 samples within 25 minutes. nih.gov This automated procedure achieved a recovery of 91% for the target compounds. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction can also be used, particularly after enzymatic hydrolysis to extract the unconjugated 15alpha-Hydroxyestradiol. A common LLE solvent is methyl tert-butyl ether (MTBE), which provides good recovery for a range of steroids.
Protein Precipitation
For plasma or serum samples, an initial protein precipitation step is often necessary to remove the bulk of proteins, which can interfere with the analysis and clog the analytical column. This is typically achieved by adding a water-miscible organic solvent like acetonitrile. Following centrifugation, the supernatant can be further purified by SPE. nih.gov
Enzymatic Hydrolysis
When indirect analysis is performed, enzymatic hydrolysis is a critical step. Arylsulfatase enzymes, often derived from Helix pomatia, are used to cleave the sulfate bond. The reaction is typically carried out at an optimized pH and temperature to ensure complete hydrolysis. longdom.org It is important to note that the enzyme preparation should be free of other enzymatic activities, such as β-glucuronidase, if selective hydrolysis of sulfates is desired.
Data Tables
Table 1: Illustrative LC-MS/MS Method Parameters for Estrogen Sulfate Analysis (adapted for 15alpha-Hydroxyestradiol 3-sulfate)
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Gradient | Linear gradient from low to high organic content |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion [M-H]⁻ | m/z specific to this compound |
| Product Ion(s) | m/z specific fragments |
| Internal Standard | Isotopically labeled this compound |
Table 2: Example Performance of a Validated LC-MS/MS Method for Estrogen Sulfates (Data for Estrone-3-sulfate and Estradiol-3-sulfate as a proxy)
| Parameter | Estrone (B1671321) 3-Sulfate | Estradiol 3-Sulfate |
| Linear Range | 0.2 - 200 ng/mL | 0.2 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL |
| Intra-assay Precision (%RSD) | < 12% | < 12% |
| Inter-assay Precision (%RSD) | < 12% | < 12% |
| Accuracy (%Bias) | < 9% | < 9% |
| Recovery | ~91% | ~91% |
Note: The data in this table is based on a published method for other estrogen sulfates and serves as an illustrative example of the performance that can be expected for a validated method for this compound. nih.gov
Comparative Academic Investigations of 15alpha Hydroxyestradiol 3 Sulfate
Comparison with Unsulfated 15alpha-Hydroxyestradiol (B1214573)
15alpha-Hydroxyestradiol 3-sulfate is the sulfated conjugate of 15alpha-hydroxyestradiol, a metabolite of estradiol (B170435). The addition of a sulfate (B86663) group significantly alters the molecule's properties, primarily converting it into a biologically inactive and more water-soluble form, facilitating its transport and excretion.
The primary difference lies in their biological activity. Sulfation at the 3-position generally renders estrogens inactive, as the sulfate group prevents the molecule from effectively binding to estrogen receptors. The biological effects of estrogen sulfates are typically realized only after the sulfate group is removed by enzymes called sulfatases, which convert the molecule back to its unsulfated, active form. In the case of this compound, it serves as a circulating precursor or a metabolite destined for elimination.
Research in human subjects involving the administration of labeled this compound directly into the renal artery has shown that only a small fraction (about 10%) of the administered sulfate is hydrolyzed back to its unsulfated form, 15alpha-hydroxyestradiol (the aglycone). nih.govoup.com This indicates that while the potential for reactivation exists, a significant portion of the sulfated compound is processed for excretion. The human kidney is capable of conjugating the unsulfated 15alpha-hydroxyestradiol, indicating that the sulfated and unsulfated forms are part of a dynamic metabolic system. nih.govoup.com The unsulfated form, 15alpha-hydroxyestradiol, is a metabolite of estradiol and is found in approximately 10-20% of total estrogen metabolites. ontosight.ai Its physiological role is linked to reproduction and metabolism. ontosight.ai
Differentiation from Other Estrogen Sulfates (e.g., Estrone-3-sulfate, Estradiol-3-sulfate)
While this compound is one of many estrogen sulfates, it differs significantly from the more extensively studied estrone-3-sulfate (E1S) and estradiol-3-sulfate (B1217152) (E2S).
Role as a Reservoir: E1S is the most abundant circulating estrogen in women and men and, along with E2S, serves as a major, long-lasting reservoir for the more potent estrogens, estrone (B1671321) (E1) and estradiol (E2). wikipedia.orgnih.gov These sulfates are taken up by tissues, where steroid sulfatase (STS) hydrolyzes them to release active estrogens, a process crucial in hormone-dependent tissues and cancers. nih.govnih.gov In contrast, the metabolic fate of this compound appears geared more toward excretion. Studies show that after administration in humans, it is predominantly excreted as a double conjugate, 15alpha-hydroxyestradiol-3-sulfate-17-N-acetylglucosaminide (S-NAG), with only minor hydrolysis back to its active form. nih.govoup.com
Biological Activity of Precursor: The unsulfated precursors have different activity profiles. E2 is the most potent estrogen, while E1 is less so. nih.gov They are central to the primary proliferative and developmental signals of estrogens. The unsulfated precursor, 15alpha-hydroxyestradiol, is a metabolite whose specific functions are still being elucidated but is known to be excreted in large amounts during pregnancy, suggesting a role distinct from the classical effects of E1 and E2. ontosight.ai
Metabolic Pathways: E1S and E2S exist in a dynamic equilibrium with E1 and E2, readily interconverted by sulfotransferases and sulfatases. wikipedia.orgnih.gov While this compound can be hydrolyzed, a key differentiating pathway is its further conjugation in the kidney before excretion. nih.govoup.com This suggests a more definitive route to elimination compared to the reservoir function of E1S and E2S.
Table 1: Comparison of Key Estrogen Sulfates
Contrasting Biological Activities with Major Estrogens (e.g., Estradiol, Estrone)
The biological activity of this compound is fundamentally different from that of the major estrogens, estradiol (E2) and estrone (E1), primarily due to its sulfated nature.
Receptor Binding and Potency: Estradiol is the most potent endogenous estrogen, exhibiting high affinity for estrogen receptors (ERα and ERβ) and strongly stimulating estrogen-dependent gene transcription and cell proliferation. nih.govnih.gov Estrone is a weaker estrogen, acting as a prohormone that can be converted to estradiol in tissues. nih.gov In contrast, this compound, like other estrogen sulfates, is considered biologically inactive because the bulky, negatively charged sulfate group at the 3-position sterically hinders its ability to bind to the ligand-binding pocket of estrogen receptors. wikipedia.orgwikipedia.org Any estrogenic effect is contingent upon the removal of this sulfate group to release the unsulfated 15alpha-hydroxyestradiol.
Physiological Role: The primary roles of estradiol and estrone involve the development and maintenance of female reproductive tissues, regulation of the menstrual cycle, and effects on bone, cardiovascular, and neural tissues. nih.gov The metabolites of these estrogens, including catechol estrogens like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, can have their own distinct biological activities, some of which are implicated in carcinogenesis. ontosight.aidrugbank.com The biological role of the unsulfated 15alpha-hydroxyestradiol is less characterized but is known to be a significant metabolite during pregnancy. ontosight.ai The sulfated form, this compound, functions as a transport and elimination form of this specific metabolite rather than as a primary signaling molecule like E1 or E2. nih.govnih.gov
Comparative Enzymatic Hydroxylation and Sulfation Across Species (e.g., Human, Rat, Pig)
The formation of 15alpha-Hydroxyestradiol and its subsequent sulfation are governed by specific enzymes whose expression and activity can vary significantly across species.
Hydroxylation: The initial step, 15alpha-hydroxylation of estradiol, is catalyzed by members of the cytochrome P450 (CYP) superfamily.
Human: In humans, multiple CYP isoforms are involved in estrogen metabolism. ontosight.ai Specifically, CYP3A4 is known to be involved in 16-alpha hydroxylation, and other enzymes like CYP1A1 are also capable of hydroxylating estradiol at various positions. psu.edu The liver is the primary site of estrogen metabolism, but enzymes are also expressed in extrahepatic tissues like the breast and uterus. ontosight.aipsu.edu
Pig: Pig blastocysts exhibit a remarkable capacity for 15alpha-hydroxylation of estradiol. This metabolic pathway is even more predominant than the formation of catechol estrogens around the critical time of pregnancy recognition and implantation, suggesting a specialized role for 15alpha-hydroxylated estrogens in reproductive processes in this species.
Sulfation: The addition of the sulfate group is catalyzed by sulfotransferase (SULT) enzymes.
Human: The human enzyme SULT1E1 (estrogen sulfotransferase) shows a high affinity for estrogens and is responsible for their sulfation, effectively inactivating them. nih.govnih.gov This is a key part of estrogen homeostasis. Humans have a high capacity for conjugating steroids in the gut and liver, maintaining low levels of unconjugated, active hormones in circulation.
Rat: Rodents tend to conjugate estrogens less efficiently than humans. Studies comparing isoflavone (B191592) (estrogen-like plant compounds) metabolism showed that the proportion of unconjugated (active) forms in the plasma of rats was 20 to 150 times higher than in humans. This suggests that the balance between sulfation and desulfation in rats may differ significantly from that in humans, impacting the bioavailability and clearance of estrogen metabolites like 15alpha-hydroxyestradiol.
Table 2: Comparative Enzymology of Estrogen Metabolism
Genetic and Transcriptional Regulation of 15alpha Hydroxyestradiol 3 Sulfate Metabolism
Gene Expression Regulation of Enzymes Involved in 15alpha-Hydroxylation
The formation of 15alpha-hydroxyestradiol (B1214573) is a critical step that is catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. The expression of the genes encoding these enzymes is subject to regulation by various endogenous and exogenous factors.
Several human CYP isoforms have been identified to participate in the oxidative metabolism of 17beta-estradiol and estrone (B1671321), demonstrating varying degrees of catalytic activity and regioselectivity. Specifically, CYP1A1 has been shown to have high activity for 17beta-estradiol 2-hydroxylation, followed by 15alpha-, 6alpha-, 4-, and 7alpha-hydroxylation. nih.gov CYP3A4 also contributes to the formation of various hydroxylated estrogen metabolites, including 16alpha- and 16beta-hydroxyestrogens. nih.gov Furthermore, studies have indicated that human P450 1B1 is a catalytically efficient E2 4-hydroxylase and is also involved in 15alpha-hydroxylation of estradiol (B170435). pnas.orgnih.gov
The regulation of these CYP genes is complex. For instance, treatment of MCF-7 human breast cancer cells with the aryl hydrocarbon-receptor ligand indolo[3,2-b]carbazole (B1211750) led to a concentration-dependent increase in P450 1B1 and P450 1A1 mRNA levels. This induction resulted in increased rates of 2-, 4-, 6alpha-, and 15alpha-hydroxylation of estradiol. pnas.orgnih.gov This suggests that exposure to certain environmental compounds can modulate the expression of enzymes responsible for estradiol metabolism.
Moreover, the expression of these enzymes can be influenced by hormones themselves. Estradiol has been shown to enhance the expression of CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes, with these effects being more pronounced at concentrations reached during pregnancy. nih.gov This indicates a feedback mechanism where the substrate can regulate its own metabolism. The transcriptional regulation of the human P450 oxidoreductase (POR) gene, which is essential for the function of all microsomal P450 enzymes, is also under hormonal control, with thyroid hormone playing a major role via the thyroid hormone receptor-β (TRβ). nih.gov
The table below summarizes the key enzymes involved in the hydroxylation of estradiol, including the 15-alpha position, and their known regulatory factors.
| Enzyme | Substrate(s) | Hydroxylation Position(s) | Regulatory Factors |
| CYP1A1 | 17beta-estradiol, Estrone | 2-, 4-, 6alpha-, 15alpha -, 7alpha- | Aryl hydrocarbon receptor ligands (e.g., indolo[3,2-b]carbazole) |
| CYP1B1 | 17beta-estradiol | 2-, 4-, 6alpha-, 15alpha - | Aryl hydrocarbon receptor ligands (e.g., indolo[3,2-b]carbazole), Estradiol (via estrogen receptor) pnas.orgnih.govnih.gov |
| CYP3A4 | 17beta-estradiol, Estrone | 2-, 4-, 16alpha-, 16beta- | Estradiol, Progesterone (B1679170) nih.govnih.gov |
| CYP3A5 | 17beta-estradiol, Estrone | 2-, 4- | Progesterone nih.govnih.gov |
Transcriptional Control of Sulfotransferase (SULT) and Sulfatase (STS) Genes
The addition and removal of the sulfate (B86663) group from 15alpha-hydroxyestradiol are catalyzed by sulfotransferases (SULTs) and sulfatases (STS), respectively. The expression of the genes encoding these enzymes, primarily SULT1E1 and STS, is tightly regulated at the transcriptional level, involving a host of nuclear receptors and transcription factors.
The human SULT1E1 gene, which encodes the estrogen-preferring sulfotransferase, is regulated by a variety of nuclear receptors. researchgate.netnih.gov The pregnane (B1235032) X receptor (PXR), when activated by ligands such as rifampicin, represses the transcription of the SULT1E1 gene in human hepatocytes. elsevierpure.com This repression is mediated through the disruption of a looped chromatin structure of the SULT1E1 promoter, which is normally maintained by the transcription factor hepatocyte nuclear factor 4α (HNF4α). elsevierpure.comnih.gov The constitutive androstane (B1237026) receptor (CAR) can also activate the Sult1e1 gene, and this activation involves recruitment of the estrogen receptor α (ERα). nih.gov
The transcriptional control of the human STS gene is notably complex, with its expression being regulated by at least six different promoters that are associated with alternative first exons, leading to tissue-specific expression patterns. nih.govnih.gov This allows for fine-tuned regulation of STS activity in different physiological contexts. For instance, inflammatory stimuli can induce STS gene expression in hepatic cells through the activation of the NF-κB pathway. nih.gov This suggests a link between inflammation and local estrogen homeostasis.
The table below provides an overview of the transcriptional regulators of the SULT1E1 and STS genes.
| Gene | Enzyme | Key Transcriptional Regulators | Mode of Regulation |
| SULT1E1 | Sulfotransferase 1E1 | Pregnane X Receptor (PXR), Hepatocyte Nuclear Factor 4α (HNF4α) | Repression (PXR activation disrupts HNF4α-mediated looping) elsevierpure.comnih.gov |
| Constitutive Androstane Receptor (CAR), Estrogen Receptor α (ERα) | Activation (CAR recruits ERα) nih.gov | ||
| Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptor (LXR), Farnesoid X Receptor (FXR), Retinoid-related Orphan Receptor α (RORα) | Regulation researchgate.net | ||
| STS | Steroid Sulfatase | Multiple tissue-specific promoters | Differential expression nih.govnih.gov |
| Nuclear Factor kappa B (NF-κB) | Induction by inflammatory stimuli nih.gov |
Polymorphisms and their Academic Implications on Metabolic Enzyme Activity
Genetic variations, in the form of single nucleotide polymorphisms (SNPs), within the genes encoding the enzymes responsible for 15alpha-hydroxyestradiol 3-sulfate metabolism can have significant academic implications by altering enzyme activity and consequently influencing individual susceptibility to various conditions.
Polymorphisms in the CYP3A4 gene, for example, have been studied in the context of hormone-related cancers. The CYP3A4*1B polymorphism, an A to G substitution in the 5' flanking region, was initially hypothesized to reduce gene expression, although its association with breast cancer risk has not been consistently demonstrated. nih.gov
The SULT1E1 gene exhibits several polymorphisms that have been linked to altered enzyme function and disease risk. nih.govnih.govaacrjournals.orgelsevierpure.com For instance, certain SULT1E1 SNPs have been associated with breast cancer risk and survival in Korean women. nih.govaacrjournals.orgelsevierpure.com Specifically, the SULT1E1*959 G>A polymorphism has been associated with a moderately decreased risk of breast cancer. aacrjournals.orgelsevierpure.com
The STS gene also contains polymorphisms that can affect its transcriptional activity and have been associated with various conditions. nih.gov For example, a study in a Japanese population identified several SNPs in the 5'-flanking region of the STS gene that resulted in either decreased or increased transcriptional activity in vitro. nih.gov Furthermore, genetic variations in the STS gene have been linked to conditions such as X-linked ichthyosis and may influence the risk of developmental and mood disorders. wikipedia.orgnih.gov
The following table details some of the key polymorphisms in the genes involved in this compound metabolism and their academic implications.
| Gene | Polymorphism | Academic Implication |
| CYP3A4 | CYP3A41B (A290G) | Investigated for association with breast cancer risk, with inconsistent findings. nih.gov |
| SULT1E1 | 959 G>A | Associated with a moderately decreased risk of breast cancer in some populations. aacrjournals.orgelsevierpure.com |
| IVS4-1653 T>C | Associated with an increased risk of recurrence in breast cancer patients. nih.govaacrjournals.org | |
| STS | 155A | Associated with significantly decreased transcriptional activity in MCF-7 cells. nih.gov |
| -2837A and -1588C | Associated with increased transcriptional activity in MCF-7 cells. nih.gov | |
| Deletions/Mutations | Associated with X-linked ichthyosis and may increase the risk of developmental and mood disorders. wikipedia.orgnih.gov |
Future Research Directions and Methodological Advancements
Unexplored Biological Significance and Mechanisms of Action in Preclinical Models
The biological significance of 15α-Hydroxyestradiol 3-sulfate is an area ripe for exploration. As a sulfated metabolite of 15α-Hydroxyestradiol, an endogenous estrogen, it is positioned at a crucial intersection of hormone synthesis, transport, and inactivation. ontosight.aiwikipedia.org Initial studies have confirmed its presence in human pregnancy, suggesting a potential role in the unique endocrine environment of gestation. nih.gov The metabolism of its parent compound, 15α-hydroxyestradiol, has been a subject of investigation, particularly its renal conjugation and excretion patterns. nih.gov
However, the precise biological activities and mechanisms of action of the sulfated form in various physiological and pathological contexts are largely unknown. Future preclinical research should pivot towards elucidating these aspects. Key research questions that need to be addressed include:
Receptor Binding and Activation: Does 15α-Hydroxyestradiol 3-sulfate interact directly with classical estrogen receptors (ERα, ERβ) or other nuclear receptors? Does it possess agonistic or antagonistic properties? Studies on related estrogen metabolites have shown varying affinities and activities, underscoring the need for specific investigation. wikipedia.org
Enzymatic Conversion: What is the potential for this sulfated estrogen to be de-sulfated back to its active form, 15α-Hydroxyestradiol, by steroid sulfatase (STS) in target tissues? The "sulfatase pathway" is a critical mechanism for local estrogen activation in hormone-dependent tissues. nih.gov Preclinical models, such as those using cancer cell lines known to express STS, could be instrumental in answering this question. nih.gov
Non-Genomic Signaling: Beyond classical nuclear receptor pathways, do 15α-Hydroxyestradiol and its sulfated form elicit rapid, non-genomic effects through membrane-associated estrogen receptors like G-protein coupled estrogen receptor (GPER)? drugbank.com
Physiological Roles Beyond Pregnancy: What is the significance of this compound in non-pregnant states? Does it play a role in the regulation of the menstrual cycle, bone metabolism, or cardiovascular health? ontosight.ai Investigating its presence and effects in preclinical models of osteoporosis or cardiovascular disease could yield valuable insights. dovepress.com
Pathophysiological Implications: Could altered metabolism or levels of 15α-Hydroxyestradiol 3-sulfate be implicated in hormone-related pathologies such as breast cancer, endometrial cancer, or autoimmune diseases? ontosight.aiatsjournals.org For instance, some estrogen metabolites are known to have pro- or anti-carcinogenic properties. wikipedia.orgnih.gov
Development of Advanced in vitro and ex vivo Model Systems for Mechanistic Studies
To unravel the complexities of 15α-Hydroxyestradiol 3-sulfate's function, researchers must move beyond simple cell culture systems. The development and application of more sophisticated in vitro and ex vivo models that better recapitulate human physiology are paramount.
Advanced in vitro Models:
3D Spheroids and Organoids: Cancer cell lines like MCF-7 (breast cancer) and Ishikawa (endometrial adenocarcinoma) can be grown as 3D spheroids to better mimic the tumor microenvironment. nih.gov Furthermore, patient-derived organoids from various tissues (e.g., endometrium, breast) offer a more personalized and physiologically relevant platform to study the metabolism and effects of 15α-Hydroxyestradiol 3-sulfate.
Co-culture Systems: Establishing co-culture systems of different cell types can help to understand the interplay between various cells in a tissue. For example, co-culturing hormone-responsive cancer cells with adipocytes or immune cells can reveal how the microenvironment influences the local metabolism and action of this sulfated estrogen.
Genetically Engineered Cell Lines: The use of CRISPR-Cas9 and other gene-editing technologies to create cell lines with specific knockouts or overexpression of key enzymes (e.g., steroid sulfatase, estrogen sulfotransferase SULT1E1) will be crucial for dissecting the metabolic pathways and mechanisms of action of 15α-Hydroxyestradiol 3-sulfate. nih.gov
Ex vivo Model Systems:
Precision-Cut Tissue Slices: Precision-cut liver slices (PCLS) from human or animal sources provide a robust ex vivo system to study the hepatic metabolism of 15α-Hydroxyestradiol 3-sulfate in a preserved tissue architecture. nih.gov This model allows for the investigation of both phase I and phase II metabolic reactions.
Tissue Explants: The use of fresh tissue explants from hormone-sensitive tissues such as the breast, endometrium, or skin allows for the study of the local metabolism and effects of the compound in a context that maintains the native cellular composition and architecture. mdpi.com
| Model System | Description | Potential Application for 15α-Hydroxyestradiol 3-sulfate Research | References |
|---|---|---|---|
| 3D Spheroids | Three-dimensional aggregates of cancer cells (e.g., MCF-7, Ishikawa) that mimic the in vivo tumor microenvironment. | Studying the effects on cancer cell proliferation, invasion, and gene expression in a more physiologically relevant context. | nih.gov |
| Patient-Derived Organoids | Miniature, self-organizing 3D structures grown from patient tissue that recapitulate the complexity of an organ. | Personalized medicine approaches to understand inter-individual variations in metabolism and response. | |
| Co-culture Systems | Growing two or more different cell types together to study their interactions. | Investigating the influence of the tumor microenvironment (e.g., adipocytes, immune cells) on its metabolism and action. | |
| Genetically Engineered Cell Lines | Cells with targeted genetic modifications (e.g., using CRISPR-Cas9) to alter the expression of specific proteins. | Dissecting the roles of specific enzymes like steroid sulfatase and estrogen sulfotransferase in its metabolic pathway. | nih.gov |
| Precision-Cut Liver Slices (PCLS) | Thin slices of living liver tissue that maintain their architecture and metabolic capacity for a limited time. | Characterizing its hepatic metabolism and potential for detoxification or activation. | nih.gov |
| Tissue Explants | Small pieces of fresh tissue maintained in culture. | Studying its local metabolism and effects in the context of a native tissue microenvironment from hormone-sensitive organs. | mdpi.com |
Integration of Multi-Omics Data for Comprehensive Metabolic and Functional Characterization
A systems biology approach, integrating various "omics" technologies, will be indispensable for a comprehensive understanding of 15α-Hydroxyestradiol 3-sulfate. nih.gov This involves moving beyond single-endpoint assays to a more holistic view of its impact on cellular processes.
Metabolomics: Untargeted and targeted metabolomics can provide a detailed fingerprint of the metabolic changes induced by 15α-Hydroxyestradiol 3-sulfate in preclinical models. nih.govnih.gov This can help to identify novel metabolic pathways it influences and to understand its downstream effects.
Transcriptomics: RNA sequencing (RNA-Seq) can reveal the global changes in gene expression in response to treatment with this compound. This can help to identify the signaling pathways and cellular processes that are modulated. nih.gov
Proteomics and Phosphoproteomics: Analyzing the proteome and phosphoproteome can provide insights into the changes in protein abundance and phosphorylation status, which are critical for understanding the activation of signaling cascades.
Lipidomics: Given the close relationship between steroid and lipid metabolism, lipidomics can uncover how 15α-Hydroxyestradiol 3-sulfate may influence the lipid landscape of cells and tissues, which is increasingly recognized as important in various diseases. mdpi.com
The integration of these multi-omics datasets, through sophisticated bioinformatics and computational modeling, will enable the construction of comprehensive network models of its action. nih.gov This will facilitate the identification of key regulatory nodes and potential biomarkers of its activity.
Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity in Research
The accurate and sensitive detection of 15α-Hydroxyestradiol 3-sulfate and its related metabolites in complex biological matrices is a prerequisite for meaningful research. While immunoassays have been traditionally used for hormone measurement, they often lack the specificity and accuracy required for detailed metabolic studies, especially at low concentrations. nih.gov Therefore, advanced analytical techniques are essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the quantification of steroid hormones and their metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously. nih.gov Continued advancements in LC-MS/MS technology, including more sensitive mass spectrometers and novel chromatographic columns, will further enhance the ability to detect and quantify low levels of 15α-Hydroxyestradiol 3-sulfate in various biological samples.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): While often requiring derivatization to enhance the fluorescence of estrogens, HPLC-FLD can be a highly sensitive and cost-effective method for their quantification. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution but often requires derivatization and can be time-consuming. nih.gov
Advanced Sample Preparation Techniques: The development of novel sample preparation methods is crucial for improving the recovery and purity of the analyte from complex matrices. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and more recent microextraction methods (e.g., solid-phase microextraction, SPME) are continuously being refined to improve efficiency and reduce sample volume requirements. rsc.org
| Analytical Technique | Principle | Advantages for 15α-Hydroxyestradiol 3-sulfate Research | References |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | High sensitivity, high specificity, multiplexing capabilities, considered the gold standard. | nih.gov |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separation by HPLC followed by detection of native or derivatized fluorescent compounds. | High sensitivity (with derivatization), cost-effective. | mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Excellent chromatographic resolution. | nih.gov |
| Advanced Sample Preparation (e.g., SPE, SPME) | Techniques to isolate and concentrate the analyte of interest from a complex biological matrix. | Improved recovery, reduced matrix effects, enhanced sensitivity, and accuracy of subsequent analysis. | rsc.org |
Q & A
Q. What validated analytical methods are recommended for quantifying 15α-hydroxyestradiol 3-sulfate in biological matrices?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate sulfated steroids from saliva, serum, or tissue homogenates .
- Chromatographic separation : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isomers (e.g., 3-sulfate vs. 17-sulfate derivatives) .
- Internal standards : Stable isotope-labeled analogs (e.g., deuterated 15α-hydroxyestradiol 3-sulfate) to correct for matrix effects .
- Validation : Assess precision (<15% RSD), accuracy (80–120% recovery), and sensitivity (LOD < 1 nM) .
Q. How should researchers address stability issues during storage and handling of 15α-hydroxyestradiol 3-sulfate?
- Storage : Aliquot and store at -80°C in amber vials to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles .
- Solubility : Reconstitute in methanol or DMSO (≤0.1% final concentration) to maintain solubility in aqueous buffers .
- Validation : Perform stability tests under experimental conditions (e.g., 24-hour room temperature exposure) to confirm integrity .
Advanced Research Questions
Q. How can conflicting data on the transport mechanisms of 15α-hydroxyestradiol 3-sulfate across cellular membranes be resolved?
Discrepancies may arise from differences in transporter expression (e.g., SLC46A3 vs. OATP isoforms). Methodological considerations:
- Competitive inhibition assays : Co-incubate with known substrates (e.g., estrone 3-sulfate) to identify shared transporters .
- Gene knockout models : Use CRISPR/Cas9 to silence candidate transporters (e.g., SLC46A3) in cell lines (e.g., MDCKII) and measure uptake kinetics .
- Cross-species validation : Compare human vs. rodent transporter affinities to explain in vivo/in vitro mismatches .
Q. What experimental strategies are recommended to elucidate the biosynthetic pathways of 15α-hydroxyestradiol 3-sulfate in microbial or mammalian systems?
- Isotopic tracing : Use C-labeled cholesterol or estradiol precursors in gut bacterial co-cultures (e.g., Bacteroidetes) to track sulfonation steps .
- Enzyme profiling : Screen sulfotransferases (SULTs) using recombinant isoforms (e.g., SULT1E1) and assess kinetic parameters (, ) .
- Metabolomic networks : Integrate LC-MS data with genome-scale metabolic models to predict pathway bottlenecks .
Q. How can researchers reconcile contradictory findings on the immunomodulatory effects of 15α-hydroxyestradiol 3-sulfate in different immune cell models?
- Dose-response profiling : Test concentrations spanning physiological (nM) to pharmacological (µM) ranges in primary T-cells vs. immortalized lines .
- Cell-specific factors : Measure baseline expression of estrogen receptors (ERα/ERβ) and sulfatases in target cells (e.g., CD4+ T-cells vs. macrophages) .
- Cofactor availability : Deplete ATP or PAPS (3'-phosphoadenosine-5'-phosphosulfate) to assess sulfonation-dependent vs. -independent mechanisms .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are critical for analyzing dose-dependent or time-course effects of 15α-hydroxyestradiol 3-sulfate?
- Non-linear regression : Fit uptake or binding data to Michaelis-Menten models to derive and .
- Multivariate analysis : Use PCA or PLS-DA to distinguish sulfated steroid profiles in metabolomic datasets .
- Error propagation : Account for technical variability (e.g., LC-MS retention time shifts ±0.3% RSD) in longitudinal studies .
Q. How should researchers validate the specificity of antibodies or probes targeting 15α-hydroxyestradiol 3-sulfate in immunoassays?
- Cross-reactivity panels : Test structurally related analogs (e.g., 15β-hydroxyestradiol 3-sulfate, estrone 3-sulfate) at 10× physiological concentrations .
- Blocking experiments : Pre-incubate antibodies with excess antigen to confirm signal reduction .
- Orthogonal validation : Compare ELISA results with LC-MS/MS measurements in a subset of samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
